2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione
Description
2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione is a synthetic indene-1,3-dione derivative characterized by a substituted phenyl group at the methylidene position. This compound is of interest in materials science and organic chemistry for applications such as stabilizers in polymers or ligands in coordination chemistry .
Properties
IUPAC Name |
2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O3/c1-23(2,3)18-12-14(13-19(22(18)27)24(4,5)6)11-17-20(25)15-9-7-8-10-16(15)21(17)26/h7-13,27H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEVUAQYAJZPCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311386 | |
| Record name | 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53566-09-9 | |
| Record name | NSC242516 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formylation of 2,6-Di-tert-butylphenol
The aldehyde group is introduced via Reimer-Tiemann formylation or Duff reaction , though these methods face challenges due to steric hindrance from the tert-butyl groups. An alternative approach involves oxidation of 4-(hydroxymethyl)-2,6-di-tert-butylphenol , synthesized through:
- Michael Addition : Reacting 2,6-di-tert-butylphenol with methyl acrylate under basic conditions to form methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.
- Reduction and Oxidation : Reducing the ester to the alcohol followed by selective oxidation to the aldehyde using MnO₂ or Dess-Martin periodinane.
Yields for this multistep process are moderate (40–60%) due to steric effects and over-oxidation risks.
Knoevenagel Condensation with Indene-1,3-dione
Classical Base-Catalyzed Method
The most widely reported method involves reacting equimolar amounts of indene-1,3-dione and 3,5-di-tert-butyl-4-hydroxybenzaldehyde in ethanol or acetic acid under reflux, catalyzed by piperidine or sodium acetate . The reaction proceeds via deprotonation of the active methylene group in indene-1,3-dione, followed by nucleophilic attack on the aldehyde and subsequent dehydration.
Typical Conditions :
- Solvent: Ethanol (85%)
- Catalyst: Piperidine (5 mol%)
- Temperature: 80°C
- Time: 4–6 hours
- Yield: 65–78%
The product precipitates upon cooling and is purified via recrystallization from ethanol.
Mechanochemical Grinding Approach
A solvent-free method employs potassium 2-oxoimidazolidine-1,3-diide (POImD) as a catalyst. Equimolar quantities of the aldehyde and indene-1,3-dione are ground in a mortar with POImD (10 mol%) at room temperature for 30–45 minutes. This method offers advantages in sustainability and efficiency:
Microwave-Assisted Synthesis
Accelerated reaction rates are achieved using microwave irradiation. A mixture of the aldehyde, indene-1,3-dione, and a catalytic amount of acetic acid is irradiated at 100°C for 15–20 minutes, achieving yields of 75–85%. This method reduces side reactions such as aldol dimerization of the aldehyde.
Alternative Synthetic Routes
Palladium-Catalyzed Isocyanide Insertion
A less conventional route involves tert-butyl isocyanide insertion into palladium-intermediates derived from bromoarenes. While this method is effective for synthesizing 2-arylindene-1,3-diones, its applicability to the target compound remains unexplored due to challenges in introducing the phenolic hydroxyl group post-synthesis.
Functionalization of Preformed Indene-1,3-dione Derivatives
Substituted indene-1,3-diones can undergo Friedel-Crafts alkylation with 3,5-di-tert-butyl-4-hydroxybenzyl alcohols. However, this method is hampered by low regioselectivity and competing ether formation.
Optimization Challenges and Side Reactions
Isomer Formation
The Knoevenagel condensation can yield E/Z isomers depending on reaction conditions. The target compound’s symmetric substitution pattern minimizes isomerism, but traces of the Z-isomer (<5%) are detected via HPLC in some protocols.
Aldol Dimerization
The phenolic aldehyde may undergo self-condensation under basic conditions. This is mitigated by:
Hydroxyl Group Protection
The phenolic -OH group is susceptible to oxidation. Protection as a methyl ether (followed by deprotection with BBr₃) is occasionally employed but complicates the synthesis.
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Classical Knoevenagel | Piperidine | Ethanol | 80°C | 4 h | 65–78 | 95–98 |
| Mechanochemical | POImD | Solvent-free | RT | 0.5 h | 82–90 | 97–99 |
| Microwave | Acetic acid | Toluene | 100°C | 0.3 h | 75–85 | 94–96 |
Key Observations :
- The mechanochemical method offers the highest yields and purity while eliminating solvent waste.
- Microwave synthesis reduces reaction time but requires specialized equipment.
Scalability and Industrial Feasibility
The classical Knoevenagel method is preferred for large-scale production due to its simplicity and low cost. However, the mechanochemical approach is gaining traction in green chemistry initiatives. Industrial patents emphasize the use of continuous flow reactors to enhance reproducibility and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl groups in the indene-1,3-dione moiety can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as an intermediate in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. The indene-1,3-dione moiety can interact with enzymes and proteins, potentially inhibiting their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The 3,5-di-tert-butyl-4-hydroxyphenyl group in the target compound provides steric hindrance and radical-scavenging capability due to the phenolic –OH group, making it suitable for antioxidant applications . Diphacinone’s diphenylacetyl group enhances hydrophobicity and binding affinity to vitamin K epoxide reductase, critical for its anticoagulant activity . The ethoxy group in 2-[(4-ethoxyphenyl)methylidene]indene-1,3-dione increases solubility in nonpolar solvents compared to polar substituents .
Crystallographic Behavior
- The indene-1,3-dione core often adopts twisted conformations, as seen in 2-hydroxy-2-(2-oxocycloheptyl)-2,3-dihydro-1H-indene-1,3-dione, which forms a 3D network via O–H⋯O hydrogen bonds and π–π stacking . Similar interactions are expected in the target compound, influencing its solid-state stability.
Biological Activity
2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione (CAS No. 53566-09-9) is a synthetic compound notable for its diverse biological activities, particularly in the fields of cancer research and antioxidant studies. This article delves into the compound's biological mechanisms, applications, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a phenolic moiety with tert-butyl groups and an indene-1,3-dione framework. Its molecular formula is with a molecular weight of approximately 362.461 g/mol. The presence of the hydroxyl group contributes to its potential antioxidant properties.
Target and Mode of Action
The primary biological target for this compound is protein tyrosine kinase (PTK) . The compound acts as a potent inhibitor of PTK, which plays a crucial role in various signaling pathways related to cell growth, differentiation, and apoptosis. By inhibiting PTK activity, this compound can disrupt these pathways, leading to potential antitumor effects.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity . In vitro studies have demonstrated that the compound induces apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation. For instance, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Antioxidant Properties
The compound's antioxidant capabilities are attributed to its phenolic structure. Studies utilizing assays such as DPPH (2,2-Diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) have revealed that it effectively scavenges free radicals, thereby reducing oxidative stress in biological systems.
Table 1: Antioxidant Activity of this compound
| Assay Type | % Inhibition | IC50 (µM) |
|---|---|---|
| DPPH | 70.8 | 12.5 |
| ABTS | 77.4 | 10.0 |
Case Studies and Experimental Results
- Antitumor Studies : A study published in Inorganic Chemistry reported that the compound significantly inhibited the proliferation of breast cancer cells in vitro by activating apoptotic pathways .
- Antioxidant Studies : In another investigation focusing on antioxidant properties, the compound demonstrated superior radical scavenging activity compared to standard antioxidants like Trolox .
- Binding Studies : The interaction of this compound with cellular DNA was assessed using UV-spectroscopy, revealing a binding constant indicative of strong interaction with ctDNA (calf thymus DNA), which may further explain its biological effects .
Applications in Medicine and Industry
The potential therapeutic applications of this compound extend beyond oncology:
- Anti-inflammatory Activity : Preliminary studies suggest that it may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Industrial Uses : Due to its chemical stability and antioxidant properties, this compound is being explored as an additive in polymers and other industrial materials to enhance durability and prevent oxidative degradation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
